Cas no 843676-09-5 (Propanamide,N-[[4-[(4-butylphenyl)ethynyl]phenyl]methyl]-N-(2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-6-yl)-2,2-dimethyl-)
843676-09-5 structure
Product Name:Propanamide,N-[[4-[(4-butylphenyl)ethynyl]phenyl]methyl]-N-(2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-6-yl)-2,2-dimethyl-
Numéro CAS:843676-09-5
Le MF:C34H37NO4
Mégawatts:523.661889791489
CID:1823106
Update Time:2024-11-27
Propanamide,N-[[4-[(4-butylphenyl)ethynyl]phenyl]methyl]-N-(2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-6-yl)-2,2-dimethyl- Propriétés chimiques et physiques
Nom et identifiant
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- Propanamide,N-[[4-[(4-butylphenyl)ethynyl]phenyl]methyl]-N-(2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-6-yl)-2,2-dimethyl-
- Propanamide, N-[[4-[2-(4-butylphenyl)ethynyl]phenyl]methyl]-N-(2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-6-yl)-2,2-dimethyl-
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- Piscine à noyau: 1S/C34H37NO4/c1-7-8-9-24-10-12-25(13-11-24)14-15-26-16-18-27(19-17-26)23-35(32(37)33(2,3)4)28-20-21-30-29(22-28)31(36)39-34(5,6)38-30/h10-13,16-22H,7-9,23H2,1-6H3
- La clé Inchi: PANMWYXAIBEQEO-UHFFFAOYSA-N
- Sourire: C(N(CC1=CC=C(C#CC2=CC=C(CCCC)C=C2)C=C1)C1=CC=C2OC(C)(C)OC(=O)C2=C1)(=O)C(C)(C)C
Propriétés expérimentales
- Dense: 1.17±0.1 g/cm3(Predicted)
- Point d'ébullition: 692.6±55.0 °C(Predicted)
- Le PKA: -0.23±0.40(Predicted)
Propanamide,N-[[4-[(4-butylphenyl)ethynyl]phenyl]methyl]-N-(2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-6-yl)-2,2-dimethyl- Littérature connexe
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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